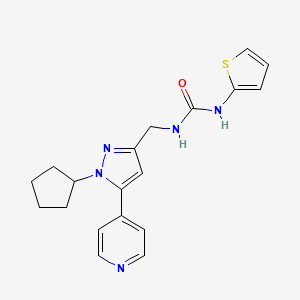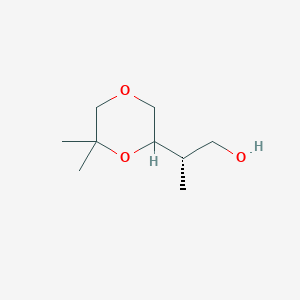
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol, also known as DMDO-PEGn-ol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is not fully understood. However, it is believed that (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can form stable complexes with hydrophobic drugs through hydrophobic interactions. These complexes can then be delivered to the target site, where they can be released and exert their therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been shown to have low toxicity and good biocompatibility, making it an ideal candidate for biomedical applications. Studies have shown that (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can improve the pharmacokinetics and pharmacodynamics of drugs, leading to improved therapeutic outcomes. Additionally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been shown to reduce the immunogenicity of nanoparticles, which can improve their safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is its ability to improve the solubility and bioavailability of hydrophobic drugs, which can be challenging to formulate. Additionally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be easily modified to suit specific applications, making it a versatile tool for drug delivery and biomedical imaging. However, one of the limitations of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is its high cost, which can limit its widespread use in research and development.
Orientations Futures
There are several future directions for the research and development of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. One area of interest is the use of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol in combination with other drug delivery systems, such as liposomes and polymeric nanoparticles, to improve their efficacy and safety. Additionally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be used to develop targeted drug delivery systems that can selectively deliver drugs to specific cells or tissues. Finally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be modified to improve its stability and reduce its toxicity, further expanding its potential applications in various fields.
Conclusion:
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is a promising chemical compound that has potential applications in drug delivery systems, tissue engineering, and biomedical imaging. Its unique properties and versatility make it an attractive tool for scientific research and development. Further research is needed to fully understand the mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol and to explore its potential applications in various fields.
Méthodes De Synthèse
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the protection of the hydroxyl group of PEG with 2,2-dimethoxypropane to form a cyclic acetal. This is followed by the addition of sodium hydride to the acetal to form the corresponding alkoxide. The final step involves the addition of (S)-2-chloropropionic acid to the alkoxide, which leads to the formation of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol.
Applications De Recherche Scientifique
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and biomedical imaging. Due to its hydrophilic nature, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be used to improve the solubility and bioavailability of hydrophobic drugs. Additionally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be used to modify the surface of nanoparticles and improve their stability and biocompatibility. (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has also been used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance the signal intensity of tissues.
Propriétés
IUPAC Name |
(2S)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

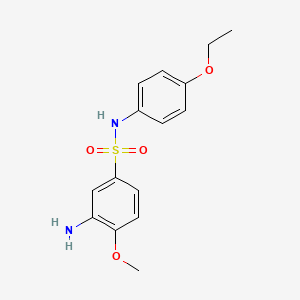
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)
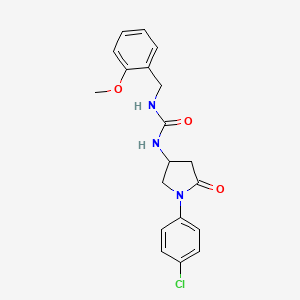
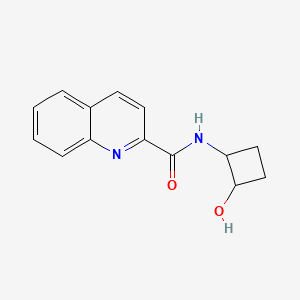
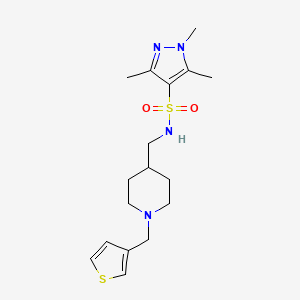
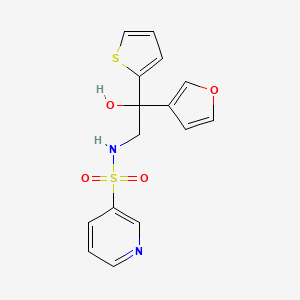
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2654322.png)
![2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2654325.png)

